

# Crystal Structure of 4-Fluorobenzyl Alcohol Remains Undetermined

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## Compound of Interest

Compound Name: 4-Fluorobenzyl alcohol

Cat. No.: B044065

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Despite a comprehensive search of scientific literature and crystallographic databases, the specific crystal structure of **4-fluorobenzyl alcohol** has not been experimentally determined and is therefore not publicly available. This technical guide addresses the current state of knowledge regarding this compound and outlines the methodologies that would be employed for its crystal structure analysis, should a suitable crystalline sample be obtained.

Researchers and drug development professionals should note that while extensive data exists on the chemical and physical properties of **4-fluorobenzyl alcohol**, the definitive arrangement of its atoms in the solid state, which can be revealed by single-crystal X-ray diffraction, is absent from the current scientific record. The compound's low melting point of 23°C presents a significant challenge for crystallographic studies, as it exists as a liquid at standard room temperature. Analysis would necessitate specialized cryo-crystallography techniques to grow and maintain a single crystal at sub-ambient temperatures.

## Physicochemical and Spectroscopic Data

While a crystal structure is unavailable, a significant amount of other quantitative data has been compiled to characterize **4-fluorobenzyl alcohol**. These properties are crucial for its application in research and drug development.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>7</sub> FO	NIST, Guidechem[1][2]
Molecular Weight	126.13 g/mol	NIST, Guidechem[1][2]
CAS Number	459-56-3	NIST, Guidechem[1][2]
Melting Point	23 °C	Guidechem[2]
Boiling Point	204-206 °C	Guidechem[2]
Density	1.156 g/mL at 25 °C	Guidechem[2]
Refractive Index (n <sub>20/D</sub> )	1.507	Sigma-Aldrich[3]
Flash Point	90 °C (closed cup)	Sigma-Aldrich[4]

Spectroscopic data provides insight into the molecular structure and bonding of **4-fluorobenzyl alcohol**. Key spectroscopic information is summarized below.

Spectrum	Data Availability	Source
<sup>1</sup> H NMR	Available	ChemicalBook[5]
<sup>13</sup> C NMR	Available	ChemicalBook[6]
Mass Spectrum (EI)	Available	NIST[1]
Infrared (IR) Spectrum	Available	ChemicalBook[5]
Raman Spectrum	Available	ChemicalBook[5]

## Hypothetical Experimental Protocol for Crystal Structure Determination

Should a researcher successfully obtain a single crystal of **4-fluorobenzyl alcohol**, the following experimental workflow would be the standard approach for its structure determination.

### Crystal Growth

Given the low melting point, single crystals would likely be grown using a cooling crystallization method. This could involve slowly cooling the neat liquid below its freezing point or using a suitable co-solvent and a cryostat to achieve controlled cooling rates. The choice of solvent would be critical to encourage the formation of high-quality, single crystals suitable for diffraction.

## Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

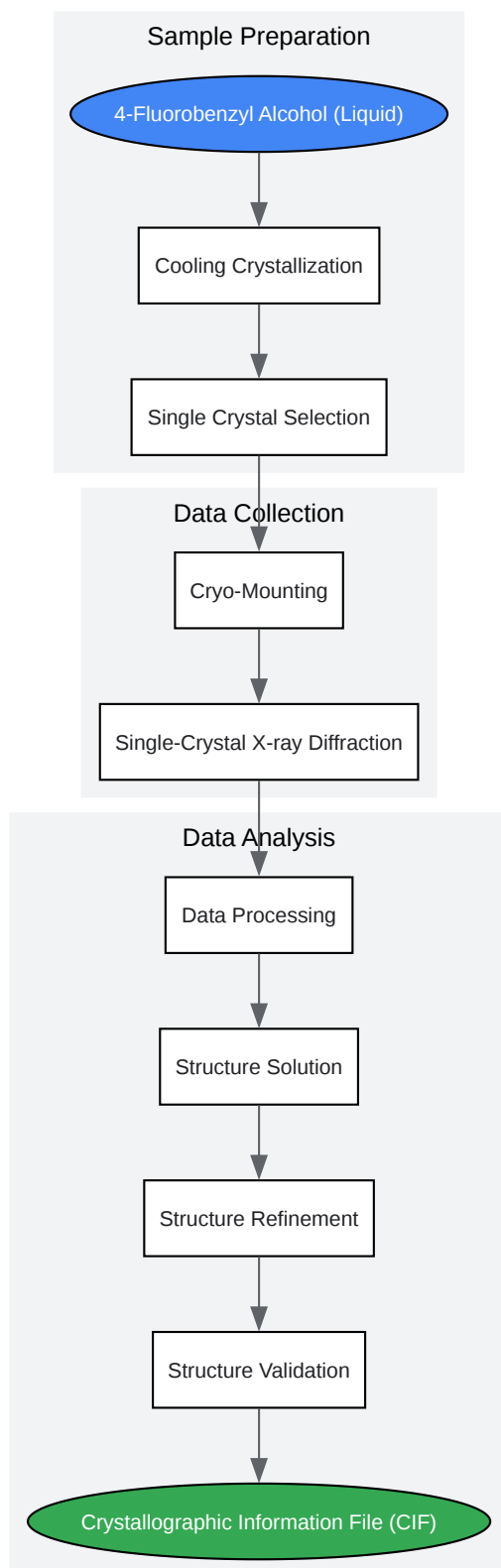
A suitable single crystal would be mounted on a goniometer, typically under a stream of cold nitrogen gas to maintain its solid state. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation). The crystal would be rotated in the X-ray beam, and the diffraction pattern would be recorded on a detector.

## Data Processing and Structure Solution

The collected diffraction data would be processed to determine the unit cell dimensions and space group. The crystal structure would then be solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on  $F^2$ . This process would yield the precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

## Experimental Workflow for Crystal Structure Determination

The logical flow of experiments for determining the crystal structure of a low-melting-point compound like **4-fluorobenzyl alcohol** is depicted below.



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**Figure 1.** A generalized workflow for the determination of the crystal structure of a low-melting-point compound.

## Conclusion

In conclusion, while a definitive crystal structure for **4-fluorobenzyl alcohol** is not available in the current body of scientific literature, this guide provides a comprehensive summary of its known physicochemical and spectroscopic properties. Furthermore, it outlines the standard experimental procedures that would be necessary to determine its crystal structure. The lack of this data presents an opportunity for further research in the field of crystallography and materials science, particularly in the study of low-melting-point organic compounds. Such a study would provide valuable insights into the intermolecular interactions, such as hydrogen bonding and  $\pi$ - $\pi$  stacking, that govern the solid-state packing of this important fluorinated building block.

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